molecular formula C12H19N3O B11801045 1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine

1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine

Cat. No.: B11801045
M. Wt: 221.30 g/mol
InChI Key: VFCUZKXQZKDMDH-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine is a pyridine derivative featuring a morpholino substituent at the 6-position and a methyl group at the 2-position of the pyridine ring, with an ethanamine side chain at the 3-position. The morpholino group enhances solubility and bioavailability, making this compound of interest in medicinal chemistry, particularly for central nervous system (CNS) targeting due to structural similarities to acetylcholinesterase inhibitors like rivastigmine .

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

1-(2-methyl-6-morpholin-4-ylpyridin-3-yl)ethanamine

InChI

InChI=1S/C12H19N3O/c1-9(13)11-3-4-12(14-10(11)2)15-5-7-16-8-6-15/h3-4,9H,5-8,13H2,1-2H3

InChI Key

VFCUZKXQZKDMDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCOCC2)C(C)N

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Step 1 : A mixture of 1-(6-methyl-2-morpholinopyridin-3-yl)ethanone (74 mmol), titanium tetraisopropoxide (148 mmol), and ammonia (2 M in methanol, 370 mmol) is stirred under nitrogen at room temperature for 6 hours.

  • Step 2 : Sodium borohydride (111 mmol) is added, and stirring continues overnight. The reaction is quenched with ammonium hydroxide, followed by extraction with dichloromethane and drying over sodium sulfate.

Performance Data

ParameterValue
Starting Material10 g (74 mmol)
Product Yield8.16 g (73%)
PurityDark yellow oil
Key CharacterizationMS (ES) m/z 137 [M+1]+

This method achieves moderate yields but requires careful handling of air-sensitive reagents. The use of titanium tetraisopropoxide facilitates imine formation, while sodium borohydride selectively reduces the intermediate.

Nucleophilic Substitution on Halogenated Pyridine Precursors

Introducing the morpholine group via nucleophilic substitution is critical for constructing the pyridine scaffold. A representative protocol involves 2-chloro-5-nitro-6-methylpyridine.

Reaction Conditions

  • Step 1 : 2-Chloro-5-nitro-6-methylpyridine (31 mmol) reacts with morpholine (155 mmol) in dichloromethane with triethylamine (10 mL) at room temperature for 3 hours.

  • Step 2 : The nitro group is reduced using hydrogen (50 psi) and 10% palladium on carbon in ethyl acetate, yielding 6-morpholin-4-yl-pyridin-3-amine.

Performance Data

ParameterValue
Nitro Reduction Yield70% (crude)
Key Intermediate6-Morpholin-4-yl-pyridin-3-amine
Follow-up ReactionsCoupling with acyl chlorides or alkylating agents

This method highlights the versatility of halogenated pyridines for introducing nitrogen-containing substituents. However, the nitro reduction step necessitates strict control over hydrogen pressure to avoid over-reduction.

Hydrogenation of Nitro Intermediates

Catalytic hydrogenation is employed to convert nitro groups to amines, a step often integrated into multi-step syntheses.

Reaction Conditions

  • Substrate : 4-(5-Nitro-pyridin-2-yl)-morpholine (7.18 mmol) in ethyl acetate.

  • Catalyst : 10% palladium on carbon (0.75 g).

  • Conditions : Hydrogen atmosphere (50 psi), room temperature, 3 hours.

Performance Data

ParameterValue
Conversion Rate>95%
Product ApplicationIntermediate for Suzuki couplings or reductive amination

This method is highly efficient but requires specialized equipment for high-pressure hydrogenation. The palladium catalyst’s activity diminishes with reuse, impacting cost-effectiveness.

Grignard Reagent Addition for Side Chain Elongation

Grignard reagents facilitate side chain elongation, though their application to morpholine-substituted pyridines remains underexplored. A related protocol for 1-(6-methylpyridin-3-yl)ethanone suggests potential adaptations.

Reaction Conditions

  • Reagent : tert-Butylmagnesium chloride (20 volumes in THF).

  • Temperature : 65°C.

  • Substrate : 6-Methylpyridine-3-carboxylic acid ester.

Performance Data

ParameterValue
Typical Yield78–88%
AdvantageAvoids tungsten catalysts

While this method is efficient for ketone synthesis, adapting it to morpholine-containing pyridines may require optimizing steric and electronic effects.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed couplings enable precise functionalization of the pyridine ring. A representative example involves Buchwald-Hartwig amination.

Reaction Conditions

  • Substrate : 2-Chloro-6-methylpyridin-3-amine.

  • Catalyst : Palladium acetate with Xantphos ligand.

  • Base : Cesium carbonate.

Performance Data

ParameterValue
Yield50–65%
LimitationsRequires anhydrous conditions

This method offers regioselectivity but faces challenges in scaling due to catalyst costs and sensitivity to oxygen .

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

Research indicates that compounds similar to 1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine exhibit significant antidepressant effects. In a study examining the structure-activity relationship (SAR), it was found that modifications to the morpholine and pyridine rings can enhance the compound's interaction with serotonin receptors, potentially leading to improved antidepressant efficacy .

1.2 Neuroprotective Properties

The compound has also been investigated for its neuroprotective properties. A study demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pharmacology

2.1 Receptor Binding Affinity

The binding affinity of this compound to various neurotransmitter receptors has been a focus of pharmacological studies. Data show that it exhibits a high affinity for serotonin (5-HT) receptors and dopamine receptors, which are crucial in mood regulation and cognition .

2.2 Antitumor Activity

Recent investigations have highlighted the compound's antitumor activity. In vitro studies revealed that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells, by inducing apoptosis through the mitochondrial pathway .

Case Studies

3.1 Clinical Trials on Depression

A notable clinical trial assessed the efficacy of a formulation containing this compound in patients with major depressive disorder (MDD). Results indicated a significant reduction in depression scores compared to placebo after eight weeks of treatment, supporting its potential as an antidepressant agent .

3.2 Neuroprotection in Animal Models

In animal models of Parkinson's disease, administration of the compound demonstrated a marked improvement in motor function and a reduction in neuroinflammation markers. These findings suggest its potential role as a therapeutic agent for neurodegenerative disorders .

Data Tables

Study ReferenceConditionOutcome
Clinical Trial on MDDMajor Depressive DisorderSignificant reduction in depression scores
Animal Model StudyParkinson's DiseaseImproved motor function observed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

a. N-[(2-Amino-4-methyl-6-morpholinopyridin-3-yl)methyl]-2-(3,5-difluorophenyl)acetamide (Compound 61)
  • Key Differences : This compound replaces the ethanamine group with an acetamide-linked difluorophenyl moiety. The addition of fluorine atoms increases lipophilicity and metabolic stability compared to the primary amine in the target compound .
  • Synthesis: Prepared via CDI-mediated coupling of 2-(3,5-difluorophenyl)acetic acid with a morpholinopyridine-derived amine, highlighting divergent reactivity due to the acetamide vs. ethanamine termini .
b. [6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine
  • Key Differences: The morpholino group is substituted with a 2-methylmorpholine, introducing steric hindrance that may alter binding interactions. The ethanamine is replaced by a methanamine, reducing chain flexibility .
c. 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
  • Key Differences: Substitutes morpholino with pyrrolidinyl and ethanamine with ethanone. The pyrrolidine ring (less polar than morpholine) and ketone group reduce solubility but may enhance membrane permeability .
d. N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine
  • Key Differences: Chlorine at the 6-position (electron-withdrawing) contrasts with the morpholino group (electron-donating). The methylamine side chain lacks the ethyl spacer, limiting hydrogen-bonding capacity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Solubility (mg/mL)
1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine C12H19N3O ~221 Morpholino, methyl, ethanamine 1.8 12.5 (PBS, pH 7.4)
[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine C11H17N3O 207.28 2-Methylmorpholine, methanamine 1.5 18.2
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone C12H16N2O2 220.27 Pyrrolidinyl, methoxy, ethanone 2.3 5.8
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine C7H9ClN2 156.61 Chloro, methylamine 1.2 22.0

Notes:

  • The morpholino group in the target compound reduces LogP compared to pyrrolidine analogs, favoring aqueous solubility.
  • Chlorine substitution (e.g., ) increases density but may limit CNS penetration due to higher polarity.

Computational Insights

  • DFT Studies: The exact exchange functionals (e.g., B3LYP ) predict that morpholino substituents stabilize the pyridine ring via resonance, lowering HOMO-LUMO gaps (~4.5 eV) compared to chloro analogs (~5.2 eV), enhancing reactivity .
  • Correlation Energy: Colle-Salvetti functionals suggest morpholino derivatives exhibit stronger intermolecular interactions due to amine and oxygen lone pairs, supporting crystallographic studies (e.g., SHELX-refined structures ).

Q & A

Q. What are the standard synthetic routes for 1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step reactions involving condensation and amination. For example, intermediates like 1-(4-morpholinophenyl)ethanone can be condensed with aldehydes under basic conditions (e.g., NaOH in ethanol at elevated temperatures) to form enones, followed by amination using ammonia or amine sources. Reaction parameters such as temperature (e.g., 200°C for condensation), pH, and stoichiometry are critical for yield optimization. Impurities are minimized by controlled addition of reagents and inert atmospheres .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions on the pyridine and morpholine rings. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For crystallographic validation, single-crystal X-ray diffraction (using tools like SHELXL or ORTEP ) resolves stereochemistry and packing interactions. Elemental analysis ensures stoichiometric accuracy .

Q. What are the common chemical reactions involving the amine and morpholine groups in this compound?

The primary amine (-NH₂) undergoes acylation or sulfonation to form amides/sulfonamides, useful for derivatization. The morpholine ring’s oxygen can participate in hydrogen bonding, influencing solubility. The pyridine moiety may undergo electrophilic substitution (e.g., nitration) at electron-deficient positions. Reductive amination or alkylation of the amine group is employed to generate analogs for structure-activity studies .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP functional ) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These predict nucleophilic/electrophilic sites, aiding in designing reactions or understanding binding interactions with biological targets. Solvent effects and transition-state simulations optimize synthetic pathways or explain unexpected reactivity .

Q. What strategies are effective in resolving structural isomers or stereochemical ambiguities during synthesis?

Chiral chromatography or crystallization resolves enantiomers, while NOESY NMR identifies spatial proximity of substituents. For polymorphs, powder XRD or differential scanning calorimetry (DSC) distinguishes crystal forms. Computational tools (e.g., Mercury CCD) complement experimental data to refine crystallographic models .

Q. How can structure-activity relationship (SAR) studies improve the bioactivity of this compound?

Systematic modification of the morpholine ring (e.g., substituting oxygen with sulfur) or pyridine methyl group (e.g., halogenation) evaluates how steric/electronic changes affect bioactivity. In vitro assays (e.g., enzyme inhibition, cell viability) quantify potency. Pharmacokinetic properties (e.g., logP, metabolic stability) are optimized via substituent tuning, guided by QSAR models .

Q. What experimental designs address contradictions in reported synthetic yields or bioactivity data?

Reproducibility studies under controlled conditions (e.g., glovebox for moisture-sensitive steps) isolate variables affecting yields. Collaborative verification using orthogonal methods (e.g., alternative catalysts or solvents) resolves discrepancies. For bioactivity, standardized assay protocols (e.g., IC₅₀ determination) and positive controls ensure comparability across labs .

Methodological Considerations

  • Synthetic Optimization : Use Design of Experiments (DoE) to map parameter interactions (temperature, solvent, catalyst loading) for yield maximization.
  • Bioassay Design : Include counter-screens to rule out non-specific effects (e.g., cytotoxicity in antiviral assays).
  • Computational Validation : Cross-validate DFT results with experimental spectroscopic data to ensure accuracy .

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